SCH900353 -

SCH900353

Catalog Number: EVT-1533895
CAS Number:
Molecular Formula: C14H16N2O4
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SCH900353, also known as MK-8353, is an anticancer drug candidate currently being developed by Schering-Plough.
Source and Classification

SCH900353 was developed as part of a broader effort to target the mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. The compound belongs to the class of small molecule inhibitors designed to interfere with kinase activity. Its chemical classification includes being an inhibitor of serine/threonine kinases, specifically targeting ERK1 and ERK2.

Synthesis Analysis

Methods and Technical Details

The synthesis of SCH900353 involves several key steps that ensure the compound's potency and selectivity. Initial development focused on optimizing the pharmacokinetic properties compared to earlier compounds like SCH772984. The synthesis typically involves:

  1. Starting Materials: Utilizing various aromatic and heterocyclic compounds that serve as building blocks.
  2. Reactions: Employing methods such as amination, acylation, and coupling reactions to construct the complex molecular framework.
  3. Purification: Techniques like high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring high purity levels necessary for biological testing.

The synthetic route is designed to maximize yield while minimizing by-products, thus enhancing the efficiency of production.

Molecular Structure Analysis

Structure and Data

The molecular structure of SCH900353 is characterized by its intricate arrangement that allows for effective binding to the target kinases. The compound features:

  • Core Structure: A pyrimidine ring system that is essential for kinase interaction.
  • Functional Groups: Various substituents that enhance solubility and binding affinity.
  • Molecular Formula: C₁₈H₁₈ClN₅O₂
  • Molecular Weight: Approximately 373.82 g/mol.

The three-dimensional conformation of SCH900353 is critical for its inhibitory action against ERK1/2, allowing it to fit into the active site of these enzymes effectively.

Chemical Reactions Analysis

Reactions and Technical Details

SCH900353 undergoes specific chemical reactions that are important for its function as a kinase inhibitor:

  1. Binding Reaction: The primary reaction involves the non-covalent binding of SCH900353 to the ATP-binding site of ERK1/2, inhibiting their phosphorylation activity.
  2. Metabolic Reactions: In vivo, SCH900353 may undergo metabolic transformations primarily in the liver, where cytochrome P450 enzymes can modify its structure, affecting its pharmacokinetics.
  3. Stability Studies: Stability under physiological conditions is assessed through various assays to ensure that the compound maintains its integrity during therapeutic use.
Mechanism of Action

Process and Data

The mechanism of action for SCH900353 revolves around its ability to inhibit ERK1/2 phosphorylation:

  1. Inhibition of Kinase Activity: By binding to ERK1/2, SCH900353 prevents their activation by upstream kinases such as MEK1/2.
  2. Downstream Effects: This inhibition leads to decreased phosphorylation of downstream substrates involved in cell cycle progression and survival, ultimately resulting in reduced tumor cell proliferation.
  3. Selectivity Profile: Studies show that SCH900353 exhibits high selectivity for ERK1/2 over other kinases, minimizing off-target effects.

Data from preclinical studies indicate that SCH900353 effectively reduces tumor growth in models with BRAF or RAS mutations by disrupting critical signaling pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCH900353 possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.

Relevant data from stability studies indicate that SCH900353 maintains its efficacy over a range of pH levels typical for biological systems.

Applications

Scientific Uses

SCH900353 has significant potential in scientific research and clinical applications:

  • Cancer Treatment: Primarily investigated for treating cancers with mutations in BRAF or RAS pathways, such as melanoma and colorectal cancer.
  • Research Tool: Used in laboratory settings to study ERK signaling pathways and their role in various cellular processes.
  • Combination Therapies: Explored in combination with other targeted therapies or chemotherapeutics to enhance anti-tumor efficacy.
Introduction to ERK Inhibition in Oncology

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as critical convergence points within the RAS-RAF-MEK-ERK (MAPK) pathway—a signaling cascade hyperactivated in >35% of human cancers due to mutations in RAS, RAF, or upstream receptors [3] [8]. Inhibition of ERK1/2 represents a strategic approach to overcome limitations of upstream MAPK-targeted therapies (e.g., BRAF/MEK inhibitors), where resistance frequently emerges via pathway reactivation [6] [8]. SCH900353 (MK-8353), an orally bioavailable dual-mechanism ERK1/2 inhibitor, exemplifies the next generation of agents designed to suppress both catalytic activity and phosphorylation-mediated activation of ERK1/2, thereby addressing key resistance mechanisms [4] [6].

Rationale for Targeting the MAPK/ERK Pathway in Cancer Therapeutics

The MAPK pathway functions as a master regulator of oncogenic processes:

  • Ubiquitous Dysregulation: Activating mutations in RAS (∼30% of cancers) and BRAF (∼8% of cancers) drive constitutive ERK1/2 signaling, promoting uncontrolled proliferation, survival, and metastasis [3] [10].
  • Therapeutic Resistance: Reactivation of ERK phosphorylation occurs in >60% of BRAF/MEK inhibitor-resistant melanomas via mechanisms like BRAF splice variants, RAS mutations, or RTK upregulation, rendering upstream inhibitors ineffective [6] [8].
  • Feedback Loop Escape: ERK inhibitors uniquely circumvent paradoxical pathway activation—a limitation of BRAF inhibitors—by blocking downstream signaling regardless of upstream stimuli [3] [9].
  • Broad Applicability: ERK1/2 inhibition is relevant across KRAS-mutant pancreatic/lung cancers, BRAF-mutant melanomas, and tumors with acquired MAPKi resistance [6] [8].

Role of ERK1/2 in Oncogenic Signaling and Tumor Progression

ERK1/2 (encoded by MAPK3 and MAPK1) govern tumor progression through:

  • Transcriptional Regulation: Phosphorylation of nuclear substrates (e.g., c-Myc, ELK-1, CREB) enhances expression of pro-proliferative and anti-apoptotic genes [3] [10].
  • Metastatic Signaling: ERK1/2 activation modulates cytoskeletal dynamics via paxillin/FAK phosphorylation, facilitating tumor cell migration and invasion [10].
  • Apoptosis Suppression: ERK-mediated phosphorylation stabilizes anti-apoptotic proteins (e.g., MCL-1, BCL-2) while inhibiting pro-apoptotic effectors (e.g., BIM, BAD) [10].
  • Metabolic Reprogramming: ERK1/2 activates glycolytic enzymes and mTORC1 to support anabolic growth in nutrient-scarce tumor microenvironments [8].

Table 1: Key ERK1/2 Substrates and Their Oncogenic Functions

SubstrateFunctionRole in Tumorigenesis
RSK (p90RiboS6K)Protein synthesis regulationPromotes cell survival, metastasis
c-MycTranscription factor activationDrives proliferation, metabolic adaptation
MNK1/2eIF4E phosphorylationEnhances cap-dependent translation
BCL-2 FamilyApoptosis regulationSuppresses mitochondrial apoptosis

Historical Development of ERK Inhibitors: From SCH772984 to SCH900353

The evolution of ERK inhibitors reflects increasing mechanistic sophistication:

  • First-Generation Inhibitors (Type I ATP-competitive): Compounds like BVD-523 (ulixertinib) inhibited ERK catalytic activity but showed limited efficacy against phosphorylation reactivation [3] [8].
  • SCH772984: This preclinical tool compound demonstrated a dual mechanism:
  • Competitive inhibition of ERK1/2 kinase activity (IC₅₀: 4 nM ERK1, 1 nM ERK2)
  • Conformational disruption preventing MEK-mediated ERK phosphorylation [6] [9].
  • Showed efficacy in BRAF- and RAS-mutant xenografts but lacked oral bioavailability [6].
  • SCH900353 (MK-8353): Engineered from SCH772984 to overcome pharmacokinetic limitations:
  • Enhanced oral absorption (F=23–80% in mammals) while retaining dual mechanism [4] [6].
  • Achieved sustained pathway suppression with twice-daily dosing in preclinical models [6].

Table 2: Evolution of Dual-Mechanism ERK Inhibitors

ParameterSCH772984SCH900353 (MK-8353)
ERK2 IC₅₀ (activated)1 nM8.8 nM
ERK2 IC₅₀ (non-activated)Not reported0.5 nM
Oral BioavailabilityLow23–80% across species
Dosing Schedule (preclinical)Multiple daily injectionsTwice-daily oral dosing

SCH900353 as a Dual-Mechanism ERK1/2 Inhibitor: Overview of Significance

SCH900353 represents a pharmacologically optimized ERK inhibitor with distinct advantages:

Biochemical Mechanism

  • Dual Action: Binds the ERK ATP pocket, inhibiting kinase activity (IC₅₀ = 23.0 nM ERK1, 8.8 nM ERK2) while inducing conformational changes that block MEK-dependent phosphorylation (IC₅₀ = 0.5 nM for non-activated ERK2) [1] [4].
  • Sustained Pathway Suppression: In A2058 melanoma cells, 30 nM SCH900353 abolished pERK1/2 and pRSK within 24 hours—critical for overcoming rebound signaling [4] [7].

Selectivity Profile

SCH900353 exhibits exceptional kinase specificity:

  • Inhibits only 3/227 kinases (CLK2, FLT4, Aurora B) >50% at 1 μM [1] [4].
  • Minimal off-target effects on CYP450 isoforms (notably weak hERG inhibition: 16% at 0.6 μM) [4].

Table 3: SCH900353 Selectivity and Cellular Activity

PropertyValueAssay/Model
ERK1 IC₅₀23.0 nMIMAP kinase assay
ERK2 IC₅₀8.8 nMIMAP kinase assay
CYP3A4 Inhibition (IC₅₀)1.7 μMMicrosomal assay
Anti-Proliferative Activity (Colo-205)IC₅₀ = 23 nM4-day cell assay
Anti-Proliferative Activity (A2058)IC₅₀ = 371 nM4-day cell assay

Preclinical Antitumor Efficacy

  • Broad-Spectrum Activity: In vivo, 60 mg/kg BID induced tumor regression in 83% of xenografts, including BRAF-mutant COLO-205 colon cancer (98% growth inhibition) and SK-MEL-28 melanoma [6] [7].
  • Pharmacodynamic Validation: pERK suppression in skin/tumor biopsies correlated with efficacy, supporting its use as a biomarker in clinical studies [6].
  • Synergy Potential: Preclinical data suggest synergy with BRAF/MEK inhibitors by preventing adaptive feedback reactivation [6] [9].

Properties

Product Name

SCH900353

Molecular Formula

C14H16N2O4

Synonyms

SCH900353; SCH-900353; SCH 900353; MK-8353; MK 8353; MK8353.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.